
2(3H)-Benzofuranone, 5-methoxy-
Overview
Description
2(3H)-Benzofuranone, 5-methoxy- is a chemical compound belonging to the benzofuranone family It is characterized by a benzofuranone core structure with a methoxy group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, 5-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted phenols and suitable cyclizing agents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2(3H)-Benzofuranone, 5-methoxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzofuranone, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuranone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofuranones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
2(3H)-Benzofuranone, 5-methoxy- is characterized by a benzofuranone structure with a methoxy group at the 5-position. This structural feature enhances its solubility and reactivity compared to other benzofuranones. The compound can be synthesized through several methods, including:
- Friedel-Crafts Acylation : A common method for synthesizing benzofuranones involves acylation reactions using suitable substrates under acidic conditions.
- Cyclization Reactions : Various cyclization strategies have been employed to form the benzofuranone core from phenolic precursors, often utilizing catalysts to enhance yields and selectivity .
Biological Activities
Research has indicated that 2(3H)-Benzofuranone, 5-methoxy- exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially useful in developing new antibiotics or preservatives .
- UV Protection : Recent studies have explored its potential as a UV-protective agent. Mathematical models indicate that derivatives of this compound could serve as effective UV filters in sunscreen formulations .
Industrial Applications
The unique properties of 2(3H)-Benzofuranone, 5-methoxy- lend themselves to various industrial applications:
- Cosmetics : Given its potential UV protection capabilities, this compound could be incorporated into cosmetic formulations to enhance skin protection against UV radiation.
- Pharmaceuticals : Its biological activities suggest possible applications in drug development, particularly in creating new therapeutic agents targeting oxidative stress and microbial infections.
- Agriculture : The antimicrobial properties may also find utility in agricultural applications as natural pesticides or fungicides.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of 5-methoxy-2-benzofuranone using various assays (DPPH and ABTS). Results indicated that the compound exhibited significant radical scavenging activity, comparable to established antioxidants. This suggests its potential use in dietary supplements or functional foods aimed at reducing oxidative damage.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of 2(3H)-Benzofuranone derivatives through microwave-assisted methods. The study reported enhanced yields and reduced reaction times compared to traditional methods. This advancement highlights the importance of efficient synthesis techniques for producing bioactive compounds at scale.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 5-methoxy- involves its interaction with specific molecular targets and pathways. The methoxy group at the 5-position can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities, receptor interactions, and other biochemical processes.
Comparison with Similar Compounds
2(3H)-Benzofuranone: The parent compound without the methoxy group.
5-Hydroxy-2(3H)-Benzofuranone: A hydroxyl-substituted derivative.
5-Methyl-2(3H)-Benzofuranone: A methyl-substituted derivative.
Uniqueness: 2(3H)-Benzofuranone, 5-methoxy- is unique due to the presence of the methoxy group at the 5-position, which can significantly alter its chemical and biological properties compared to its analogs. This substitution can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methoxy-3H-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTHGHLWKAKHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435582 | |
Record name | 2(3H)-Benzofuranone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-24-4 | |
Record name | 2(3H)-Benzofuranone, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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